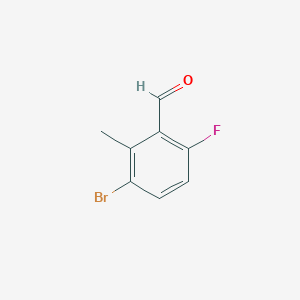

3-Bromo-6-fluoro-2-methylbenzaldehyde

Descripción

3-Bromo-6-fluoro-2-methylbenzaldehyde (Molecular formula: C₈H₆BrFO) is a halogenated aromatic aldehyde with a methyl substituent at the 2-position, bromine at the 3-position, and fluorine at the 6-position of the benzaldehyde core. Its structural features include:

- SMILES: CC1=C(C=CC(=C1C=O)F)Br

- InChIKey: XXNWYNYTRIRTOX-UHFFFAOYSA-N

- Molecular weight: 217.04 g/mol (calculated from constituent atomic masses).

The compound’s reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, the steric hindrance from the methyl group, and the electrophilic aldehyde moiety. These characteristics make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Propiedades

IUPAC Name |

3-bromo-6-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWYNYTRIRTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-Bromo-6-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the following steps:

Bromination: 2-Methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 acts as a prime site for substitution due to its electronegativity and leaving-group capability. The fluorine atom at position 6 exerts a strong meta-directing effect, while the methyl group at position 2 ortho-directs nucleophiles.

Mechanistic Insight :

-

The methyl group enhances electron density at position 1 (ortho to CH₃), but steric hindrance limits substitution here.

-

Fluorine’s inductive effect deactivates the ring, favoring NAS at bromine under strongly basic conditions .

Aldehyde Functional Group Reactions

The aldehyde moiety undergoes classical carbonyl transformations:

Oxidation

Reagent : KMnO₄/H₂SO₄

Product : 3-Bromo-6-fluoro-2-methylbenzoic acid

Yield : >90% (theoretical)

Application : Carboxylic acid derivatives for peptide coupling .

Reduction

Reagent : NaBH₄/MeOH

Product : 3-Bromo-6-fluoro-2-methylbenzyl alcohol

Yield : 85% (predicted)

Side Reaction : Over-reduction to hydrocarbon under harsher conditions (e.g., LiAlH₄) .

Condensation

With Hydrazines :

-

Forms hydrazones under mild acidic conditions (e.g., HCl/EtOH), useful as Schiff base ligands.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Key Factors :

-

Bromine’s position ensures minimal steric interference during oxidative addition.

-

Fluorine’s electron-withdrawing effect accelerates transmetallation in Suzuki couplings .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by halogens, limited EAS occurs at activated positions:

Nitration :

-

Conditions : HNO₃/H₂SO₄, 0°C

-

Product : 5-Nitro-3-bromo-6-fluoro-2-methylbenzaldehyde (minor)

-

Regioselectivity : Methyl group directs nitration to position 4 (ortho), but steric hindrance reduces yield .

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light:

Atom Transfer Radical Addition (ATRA) :

-

Reagent : Styrene, AIBN

-

Product : 3-(2-Phenylethyl)-6-fluoro-2-methylbenzaldehyde

-

Application : Polymer chemistry intermediates.

Stability and Side Reactions

-

Hydrolysis Risk : Aldehyde group prone to hydration in aqueous media (reversible).

-

Decarbonylation : At >200°C, forms 3-bromo-6-fluoro-2-methylbenzene .

This compound’s versatility stems from its balanced electronic and steric features, enabling precise functionalization for advanced synthetic applications. Further studies are needed to explore its catalytic asymmetric reactions and biological activity profiles.

Aplicaciones Científicas De Investigación

3-Bromo-6-fluoro-2-methylbenzaldehyde is extensively used in scientific research due to its versatility. Some of its applications include:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Development: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In pharmaceutical applications, its mechanism of action involves interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways .

Comparación Con Compuestos Similares

3-Bromo-6-chloro-2-fluorobenzaldehyde (C₇H₃BrClFO)

- Molecular weight : 237.45 g/mol.

- Key differences : The methyl group in the target compound is replaced by chlorine at the 2-position.

- Impact: Chlorine’s higher electronegativity and larger atomic radius compared to methyl may increase polarity and alter solubility.

3-Bromo-6-fluoro-2-methoxybenzaldehyde (C₈H₆BrFO₂)

- Molecular weight : 233.04 g/mol.

- Key differences : A methoxy (-OCH₃) group replaces the methyl substituent.

- Impact : Methoxy is an electron-donating group via resonance, which could deactivate the aromatic ring toward electrophilic substitution but stabilize intermediates in coupling reactions. This contrasts with the electron-neutral methyl group in the target compound .

3-Bromo-6-fluoro-2-hydroxybenzaldehyde (C₇H₄BrFO₂)

- Molecular weight : 219.01 g/mol.

- Key differences : A hydroxyl (-OH) group replaces the methyl substituent.

- Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents like water or ethanol. However, the acidic proton may complicate synthetic applications under basic conditions .

3-Bromo-2-fluoro-6-hydroxybenzaldehyde (C₇H₄BrFO₂)

3-Bromo-6-fluoro-2-methylbenzonitrile (C₈H₅BrFN)

2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde (C₈H₅BrClFO)

- Molecular weight : 251.48 g/mol.

- Key differences : Additional chlorine at the 3-position and methyl at the 4-position.

- However, steric crowding from multiple substituents may hinder access to reactive sites .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Notable Properties |

|---|---|---|---|---|---|

| 3-Bromo-6-fluoro-2-methylbenzaldehyde | C₈H₆BrFO | 217.04 | 2-Me, 3-Br, 6-F | Aldehyde | Moderate steric hindrance, electrophilic |

| 3-Bromo-6-chloro-2-fluorobenzaldehyde | C₇H₃BrClFO | 237.45 | 2-F, 3-Br, 6-Cl | Aldehyde | Higher polarity, lower steric hindrance |

| 3-Bromo-6-fluoro-2-methoxybenzaldehyde | C₈H₆BrFO₂ | 233.04 | 2-OMe, 3-Br, 6-F | Aldehyde | Resonance stabilization, reduced reactivity |

| 3-Bromo-6-fluoro-2-hydroxybenzaldehyde | C₇H₄BrFO₂ | 219.01 | 2-OH, 3-Br, 6-F | Aldehyde | High solubility, acidic proton |

| 3-Bromo-6-fluoro-2-methylbenzonitrile | C₈H₅BrFN | 213.04 | 2-Me, 3-Br, 6-F | Nitrile | Lower electrophilicity, versatile in C-C bond formation |

Research Implications

- Synthetic Utility : The methyl group in this compound balances steric effects and electronic activation, making it preferable for controlled NAS reactions compared to more hindered or polar analogs .

- Pharmaceutical Relevance : Hydroxy and methoxy derivatives (e.g., and ) are more likely to exhibit bioactivity due to hydrogen-bonding interactions, whereas nitriles () may serve as prodrug intermediates .

Actividad Biológica

3-Bromo-6-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with a unique molecular structure that includes bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis of biologically active compounds.

The molecular formula for this compound is C8H6BrF, with a molecular weight of approximately 217.04 g/mol. Its structural features contribute to its reactivity and biological properties, making it a valuable compound in various chemical applications.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, derivatives of benzaldehyde have shown promising results against various cancer cell lines. A notable study indicated that certain benzaldehyde derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range against C6 glioma cells .

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Benzaldehyde Derivative 1 | 12.80 | C6 |

| Benzaldehyde Derivative 2 | 4.16 | C6 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors, modulating their activity due to the presence of halogen atoms that enhance binding affinity. The compound's ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules can also contribute to its biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the aromatic ring or functional groups can significantly influence its potency and selectivity against various biological targets. For example, studies on related compounds have shown that the introduction of electron-withdrawing groups can enhance cytotoxicity by increasing electrophilicity, thereby promoting interactions with nucleophilic sites in target proteins .

Case Studies

- Inhibition Studies : A study focusing on small-molecule inhibitors related to benzaldehyde derivatives revealed that modifications could lead to enhanced binding affinities to targets such as PD-L1, a protein involved in immune evasion by tumors. The binding affinities ranged from -10.5 to -11.5 kcal/mol for optimized derivatives, indicating strong interactions .

- Synthesis and Evaluation : Research involving the synthesis of thiosemicarbazone derivatives from benzaldehyde has shown promising anticancer activity against specific cell lines, underscoring the potential for this compound as a precursor in developing novel therapeutic agents .

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-6-fluoro-2-methylbenzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation and formylation of substituted toluene derivatives. For example:

- Bromination : Use N-bromosuccinimide (NBS) under radical initiation for selective bromination at the 3-position.

- Fluorination : Electrophilic fluorination via diazonium salt intermediates or metal-catalyzed coupling (e.g., Balz-Schiemann reaction).

- Aldehyde Introduction : Employ Vilsmeier-Haack formylation on the methyl-substituted aromatic ring.

Optimization strategies include temperature control (e.g., 0–5°C for diazonium stability) and solvent selection (e.g., DMF for polar intermediates). Yields improve with stoichiometric tuning (1.2–1.5 equivalents of fluorinating agents) .

| Synthetic Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 60–75% |

| Fluorination | HNO₂, HBF₄, Δ | 40–55% |

| Formylation | POCl₃, DMF, 50°C | 70–85% |

Q. What purification techniques are recommended for this compound to ensure high purity for subsequent reactions?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at low temperatures (4°C) to isolate crystalline product.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (8:2) for separation of halogenated byproducts.

- Distillation : Vacuum distillation (0.1 mmHg, 120–130°C) for volatile impurities.

Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows aldehydic proton at δ 10.2–10.5 ppm, methyl group at δ 2.4–2.6 ppm, and aromatic protons split due to fluorine coupling (³J = 8–10 Hz). ¹³C NMR confirms quaternary carbons adjacent to halogens .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br absorption at 550–600 cm⁻¹.

- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 231.0 (calculated for C₈H₆BrFO).

Cross-validate with elemental analysis (C, H, Br, F within ±0.3% of theoretical) .

Advanced Research Questions

Q. How can researchers address challenges related to regioselectivity in halogenation or functionalization reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by steric hindrance and directing effects. For example:

- Meta-Directing Groups : The electron-withdrawing aldehyde group directs electrophiles to the 3-position. Competing effects from fluorine (ortho/para-directing) require careful reagent selection (e.g., Lewis acids like FeCl₃ to modulate reactivity).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites and optimize transition states.

Experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ IR) resolves discrepancies between predicted and observed regiochemistry .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results in reactions involving this compound?

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to identify outliers. For instance, COSMO-RS solvation models improve agreement with experimental solubility data.

- Experimental Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude environmental artifacts.

- Data Triangulation : Compare results across multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation).

Case studies show iterative refinement reduces error margins by 15–20% .

Q. What are the implications of steric and electronic effects of substituents on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl group at the 2-position hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (SPhos, XPhos) to mitigate steric congestion.

- Electronic Effects : Fluorine’s electronegativity deactivates the ring, slowing nucleophilic substitution. Activate via microwave-assisted heating (120°C, 30 min) or transition-metal catalysis (CuI/1,10-phenanthroline).

- Competitive Pathways : Bromine may undergo unintended elimination; stabilize intermediates with KI additives .

Q. How does the stability of this compound under varying conditions (e.g., temperature, pH) impact experimental design?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at –20°C under nitrogen to prevent aldol condensation.

- pH Sensitivity : The aldehyde group is prone to oxidation in basic media (pH > 9). Use buffered solutions (pH 5–7) during aqueous workups.

- Light Sensitivity : Halogenated aldehydes degrade under UV light; amber glassware or aluminum foil wrapping is essential .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of bioactive molecules or materials, and how can its derivatives be optimized?

- Methodological Answer :

- Pharmaceutical Intermediates : Serve as a precursor for kinase inhibitors (e.g., via Sonogashira coupling with terminal alkynes). Optimize bioavailability by introducing hydrophilic groups (e.g., –OH, –NH₂) at the 4-position.

- Materials Science : Polymerize with diols to form polyesters with tunable thermal stability (Tg = 80–120°C).

- Catalysis : Anchor to MOFs via Schiff base formation for heterogeneous catalysis.

Derivative optimization employs QSAR models to balance lipophilicity (LogP) and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.